![molecular formula C17H16N2O4 B6428338 3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea CAS No. 2034343-55-8](/img/structure/B6428338.png)
3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea
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Overview
Description
The compound “3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea” is a urea derivative with a bifuran and a methoxyphenyl group. Urea derivatives are known for their chemically stable urea linkage, which can be employed for protection/deprotection of amino groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, urea synthesis generally involves the reaction of nitrogen and hydrogen to form ammonia, followed by the reaction of ammonia with carbon dioxide .Molecular Structure Analysis
The molecular structure of this compound would likely involve a urea core, with a bifuran group and a methoxyphenyl group attached. Urea itself has a planar structure with two amine (-NH2) groups attached to a carbonyl (C=O) group .Chemical Reactions Analysis
Urea and its derivatives can undergo a variety of reactions. For example, urea can react with nitrous acid to produce carbon dioxide, nitrogen gas, and water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-16-5-3-2-4-14(16)19-17(20)18-10-13-6-7-15(23-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYJSCHCZGFLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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